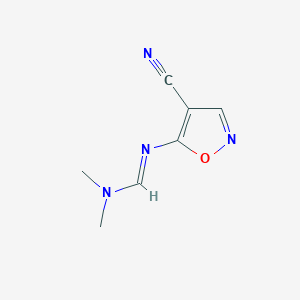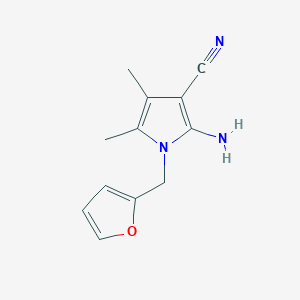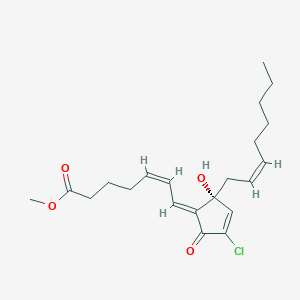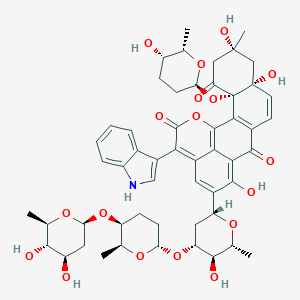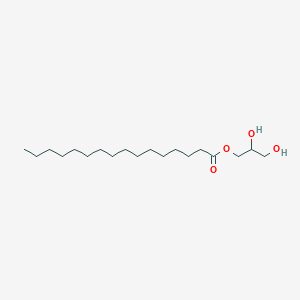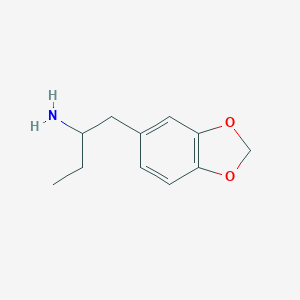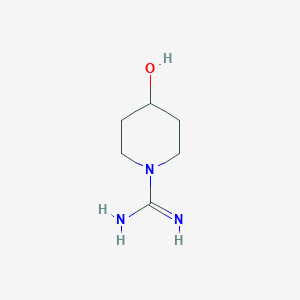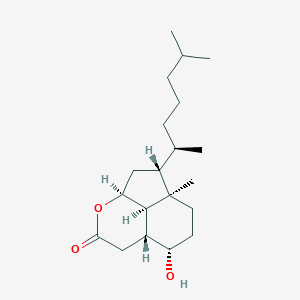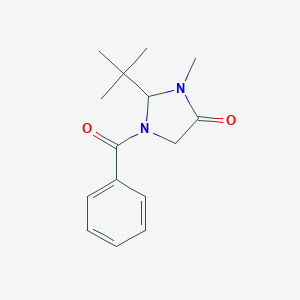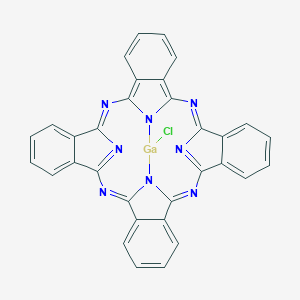
塩化ガリウム(III)フタロシアニン
説明
Gallium(III)-phthalocyanine chloride is a useful research compound. Its molecular formula is C32H16ClGaN8 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
The exact mass of the compound Gallium(III)-phthalocyanine chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gallium(III)-phthalocyanine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium(III)-phthalocyanine chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成における触媒
塩化ガリウム(III)フタロシアニンは、有機合成において非常に活性な触媒であることが判明しています . この化合物は、エポキシドの開環および再環化、アルキンの三量化など、多くの変換に使用されてきました .
太陽ニュートリノの検出
この化合物は、太陽ニュートリノの検出に使用されてきました . ニュートリノは物質との弱い相互作用のために検出が難しい基本粒子です。塩化ガリウム(III)フタロシアニンを使用することで、これらのとらえどころのない粒子の検出に役立ちました。
半導体デバイスでの使用
塩化ガリウム(III)フタロシアニンは、半導体デバイスの製造に使用されてきました . 半導体は電子デバイスの不可欠な部品であり、この化合物の使用はマイクロエレクトロニクスにおける進歩に貢献してきました。
光学における使用
マイクロエレクトロニクスでの使用に加えて、塩化ガリウム(III)フタロシアニンは、光学分野でも用途が見出されています . そのユニークな特性により、さまざまな光学デバイスでの使用に適しています。
環境にやさしいプロセス
化学業界は、従来の酸の持続可能な代替を探しており、塩化ガリウム(III)フタロシアニンは潜在的な解決策として登場しました . この使用は、酸触媒化学プロセスの環境への影響を軽減するのに役立ちます。
バイオプロセシングにおける使用
作用機序
Target of Action
Gallium(III)-phthalocyanine chloride, like other gallium(III) compounds, primarily targets the proteasome activity in cells . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. It plays a crucial role in maintaining cellular homeostasis .
Mode of Action
Gallium(III)-phthalocyanine chloride interacts with its targets by acting as a Lewis acid catalyst . As a Lewis acid, it can accept a pair of electrons from a Lewis base (the target molecule), forming a coordinate covalent bond. This interaction results in changes to the target molecule, such as the opening and recyclization of epoxides or the trimerization of alkynes .
Biochemical Pathways
The primary biochemical pathway affected by Gallium(III)-phthalocyanine chloride is the Baeyer–Villiger oxidation of cyclic ketones . This oxidation process involves the conversion of ketones to esters by peroxides or peracids. Gallium(III)-phthalocyanine chloride promotes this oxidation with hydrogen peroxide (H2O2), irrespective of the solvent .
Pharmacokinetics
It’s known that gallium compounds generally show uptake in the large intestine and small intestine, with very low activity in the liver and urine .
Result of Action
The result of Gallium(III)-phthalocyanine chloride’s action is the promotion of oxidation reactions, particularly the Baeyer–Villiger oxidation of cyclic ketones . This leads to the formation of lactones, with yields typically ranging from 89–94% .
Action Environment
The action of Gallium(III)-phthalocyanine chloride is influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the presence of water is crucial for the formation of the active species, chlorohydroxygallate(III) anions . Moreover, the activity of Gallium(III)-phthalocyanine chloride in promoting oxidation with H2O2 is irrespective of the solvent .
特性
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHOXAMWFXGCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16ClGaN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19717-79-4 | |
| Record name | (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]gallium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19717-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium(III)-phthalocyanine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
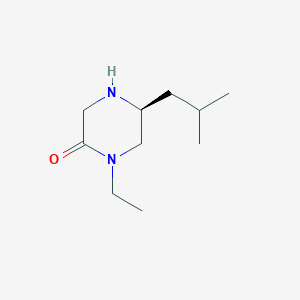
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
